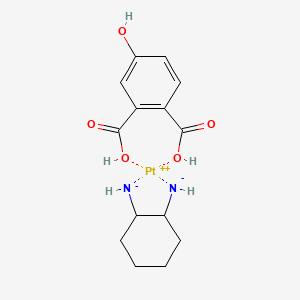
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is a coordination compound that features platinum in the +2 oxidation state
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) typically involves the reaction of platinum(II) chloride with cyclohexane-1,2-diamine and 4-hydroxyphthalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving platinum(II) chloride in a suitable solvent.
- Adding cyclohexane-1,2-diamine to the solution and allowing the reaction to proceed.
- Introducing 4-hydroxyphthalic acid to the mixture and maintaining the reaction conditions to facilitate complex formation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) undergoes various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the 4-hydroxyphthalato ligand can be replaced by other ligands.
Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of other ligands in the presence of a suitable solvent and sometimes a catalyst.
Oxidation Reactions: Often require oxidizing agents such as hydrogen peroxide or other peroxides.
Reduction Reactions: May involve reducing agents like sodium borohydride or hydrazine.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new platinum complexes with different ligands, while oxidation and reduction reactions alter the oxidation state of the platinum center.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions due to its ability to facilitate ligand exchange and redox processes.
Biology and Medicine
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) has shown potential in cancer treatment, similar to other platinum-based drugs like cisplatin. Its unique structure allows it to interact with DNA, leading to the formation of DNA adducts that inhibit cancer cell proliferation.
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) in cancer treatment involves the formation of platinum-DNA adducts. These adducts disrupt the DNA structure, preventing replication and transcription, ultimately leading to cell death. The compound targets rapidly dividing cancer cells, making it effective in inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapy drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer.
Uniqueness
Platinum(II), (cyclohexane-1,2-diammine)(4-hydroxyphthalato) is unique due to its specific ligand arrangement, which may offer different pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its potential for reduced side effects and enhanced efficacy makes it a promising candidate for further research and development.
Eigenschaften
CAS-Nummer |
65296-82-4 |
|---|---|
Molekularformel |
C14H18N2O5Pt |
Molekulargewicht |
489.39 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;4-hydroxyphthalic acid;platinum(2+) |
InChI |
InChI=1S/C8H6O5.C6H12N2.Pt/c9-4-1-2-5(7(10)11)6(3-4)8(12)13;7-5-3-1-2-4-6(5)8;/h1-3,9H,(H,10,11)(H,12,13);5-8H,1-4H2;/q;-2;+2 |
InChI-Schlüssel |
ZFDPCROUNNDRBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C1=CC(=C(C=C1O)C(=O)O)C(=O)O.[Pt+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-amine](/img/structure/B12870566.png)

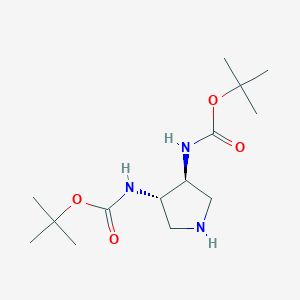

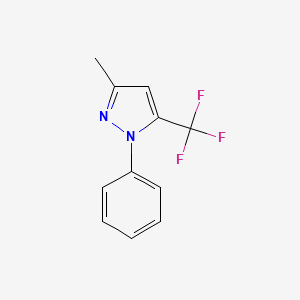
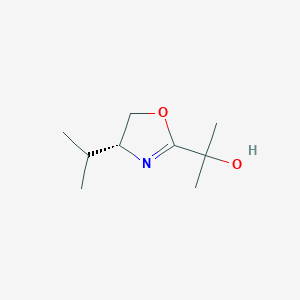
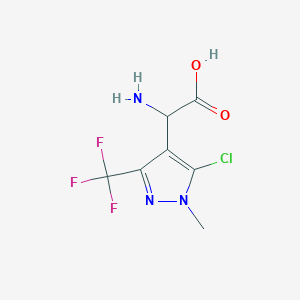
![3-(1-Methyl-1H-imidazol-2-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B12870612.png)

![(1R)-2'-(Diisopropylphosphino)-N,N-dimethyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12870625.png)

![2-(Aminomethyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12870653.png)
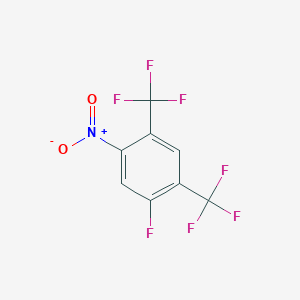
![3-(4'-Hydroxybiphenyl-4-Yl)-N-(4-Hydroxycyclohexyl)-1,4-Dihydroindeno[1,2-C]pyrazole-6-Carboxamide](/img/structure/B12870661.png)
